

Spectroscopic data (NMR, IR, Mass) of 2-Cyanopyridine

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An In-depth Technical Guide to the Spectroscopic Data of 2-Cyanopyridine

This guide provides a comprehensive overview of the spectroscopic data for **2-Cyanopyridine** (Pyridine-2-carbonitrile), a vital heterocyclic nitrile in pharmaceutical and materials science research. It offers an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols and data visualizations to support structural elucidation, quality control, and reaction monitoring.

Data Presentation

The spectroscopic data for **2-Cyanopyridine** is summarized in the following tables, offering a clear and structured presentation for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data of **2-Cyanopyridine**



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.76	ddd	4.9, 1.8, 0.9	H6
7.95	td	7.7, 1.8	H4
7.78	ddd	7.7, 1.3, 0.9	Н3
7.63	dd	7.7, 1.3	H5
Solvent: CDCl₃[1]			

Table 2: ¹³C NMR Spectroscopic Data of **2-Cyanopyridine**

Chemical Shift (δ) ppm	Assignment	
151.0	C6	
137.2	C4	
133.0	C2	
127.9	C5	
124.5	C3	
117.8	CN	
Solvent: CDCl ₃ [1]		

Table 3: IR Spectroscopic Data of **2-Cyanopyridine**



Wavenumber (cm ⁻¹)	Assignment
~3050	Aromatic C-H stretch[2]
~2240	C≡N (Nitrile) stretch[2]
~1570	C=N stretch[2]
~1550	C=C aromatic ring stretch[2]
~1400-1000	Fingerprint region (C-H in-plane bending, ring vibrations)[2]
~800	C-H out-of-plane bending[2]
Note: Exact peak positions can vary based on the sampling method (e.g., KBr pellet, ATR).	

Table 4: Mass Spectrometry Data of 2-Cyanopyridine

Property	Value	
Molecular Formula	C ₆ H ₄ N ₂ [3][4]	
Molecular Weight	104.11 g/mol [5][6]	
Common Ionization Method	Electron Ionization (EI)[1]	
Expected Molecular Ion (M+)	m/z 104	
Note: The fragmentation pattern is key to confirming the structure.[1]		

Experimental Protocols

The data presented in this guide is typically acquired using standard spectroscopic techniques. Below are generalized methodologies for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 2-Cyanopyridine is dissolved in about 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), within an NMR tube.[1]



Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- ¹H NMR Acquisition: Spectra are typically acquired on a 300 or 400 MHz NMR spectrometer.
 [1] Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 [1] To improve the signal-to-noise ratio, 8 to 16 scans are commonly co-added.
- ¹³C NMR Acquisition: The spectrum is recorded on the same instrument, operating at a corresponding frequency (e.g., 75 or 100 MHz). A proton-decoupled sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom.[1] A significantly larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet (for solids): A small amount of 2-Cyanopyridine is finely ground with dry
 potassium bromide (KBr). The mixture is then pressed into a thin, transparent disk using a
 hydraulic press.[1]
 - Thin Film (for liquids/low melting solids): As 2-Cyanopyridine has a low melting point (29 °C), it can be analyzed as a liquid by placing a thin film between two salt plates (e.g., NaCl or KBr).[1][7]
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact.[2]
- Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum (of the empty sample compartment or KBr pellet/salt plates) is recorded first and automatically subtracted from the sample spectrum.[1] The data is typically collected over a range of 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

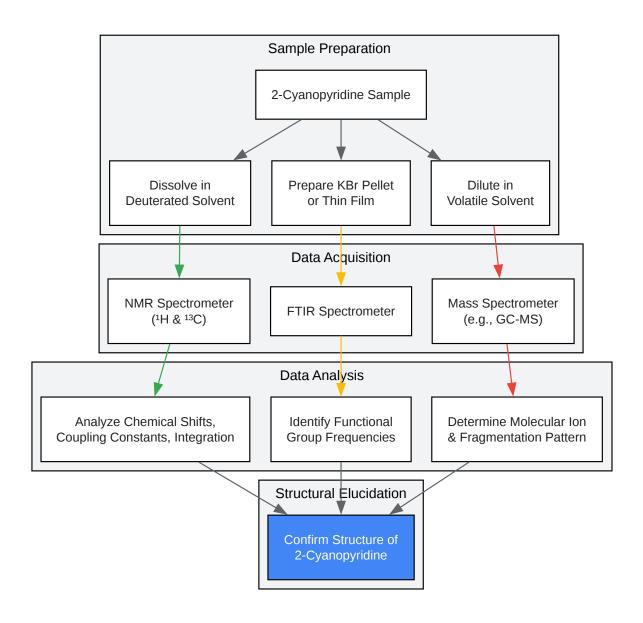


- Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds like **2-Cyanopyridine**.[1]
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.[1] The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2]
- Data Acquisition: A mass analyzer (e.g., quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of **2-Cyanopyridine**.

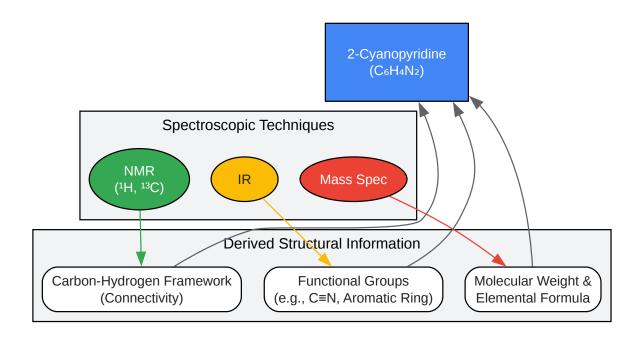




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Caption: General workflow for the spectroscopic analysis of **2-Cyanopyridine**.





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Caption: Relationship between spectroscopic data and structural information.

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